2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride
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Overview
Description
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆N₂·HCl and a molecular weight of 236.74 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, two methyl groups, and an ethyl group attached to a quinoline ring.
Preparation Methods
The synthesis of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylquinoline and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar steps but on a larger scale, with additional considerations for cost-effectiveness and yield optimization.
Chemical Reactions Analysis
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the quinoline ring.
Scientific Research Applications
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding. It can serve as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may have potential as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The amino group and the quinoline ring play crucial roles in its binding to proteins and enzymes. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Aminoquinoline: Lacks the additional methyl and ethyl groups, making it less sterically hindered and potentially less selective in its interactions.
7,8-Dimethylquinoline: Does not have the amino group, which is essential for certain biochemical interactions.
3-Ethylquinoline: Lacks both the amino group and the additional methyl groups, resulting in different chemical and biological properties.
Biological Activity
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which facilitates various interactions within biological systems. The following sections will delve into its synthesis, biological evaluations, and potential applications based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. The introduction of amino and alkyl groups at specific positions on the quinoline ring enhances its solubility and biological activity. The compound's structure can be represented as follows:
The hydrochloride salt form improves stability and solubility in aqueous environments, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria. For instance, a study reported an inhibition concentration (IC50) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiparasitic Effects
The compound has also shown potential as an antiparasitic agent. Research indicates that it exhibits activity against Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve interference with the parasite's redox homeostasis, leading to cell death during the trophozoite stage . This is particularly relevant given the increasing resistance to conventional antimalarial drugs.
Antioxidant Properties
Another significant aspect of this compound is its antioxidant capacity. Studies have indicated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer .
Case Study 1: Antibacterial Evaluation
In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The results are summarized in Table 1:
Bacterial Strain | IC50 (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 40 |
This data demonstrates the compound's potential as a broad-spectrum antibacterial agent.
Case Study 2: Antimalarial Activity
A separate study focused on the antimalarial properties of the compound. Using a concentration range from 1 to 100 µM, researchers found that it inhibited P. falciparum growth with an IC50 value of approximately 15 µM. These findings suggest that further development could lead to effective treatments against malaria .
Research Findings Summary
The biological activities of this compound are promising across several domains:
- Antimicrobial Activity : Effective against key bacterial pathogens.
- Antiparasitic Activity : Significant effects on malaria parasites.
- Antioxidant Properties : Potential for therapeutic applications in oxidative stress-related conditions.
Properties
CAS No. |
1171518-73-2 |
---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
3-ethyl-7,8-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H |
InChI Key |
WINOEYNNUANKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)C)C)N.Cl |
Origin of Product |
United States |
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